3-Chlorobenzoylacetonitrile 3-Chlorobenzoylacetonitrile
Brand Name: Vulcanchem
CAS No.: 21667-62-9
VCID: VC3708240
InChI: InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6H,4H2
SMILES: C1=CC(=CC(=C1)Cl)C(=O)CC#N
Molecular Formula: C9H6ClNO
Molecular Weight: 179.6 g/mol

3-Chlorobenzoylacetonitrile

CAS No.: 21667-62-9

Cat. No.: VC3708240

Molecular Formula: C9H6ClNO

Molecular Weight: 179.6 g/mol

* For research use only. Not for human or veterinary use.

3-Chlorobenzoylacetonitrile - 21667-62-9

Specification

CAS No. 21667-62-9
Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
IUPAC Name 3-(3-chlorophenyl)-3-oxopropanenitrile
Standard InChI InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6H,4H2
Standard InChI Key IUDFNNHFARLIPF-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C(=O)CC#N
Canonical SMILES C1=CC(=CC(=C1)Cl)C(=O)CC#N

Introduction

Physical and Chemical Properties

Structural Characteristics

3-Chlorobenzoylacetonitrile features a 3-chlorophenyl group connected to a ketone functionality, which is further linked to a nitrile-containing methylene group. This structural arrangement can be represented in SMILES notation as ClC1=CC=CC(=C1)C(=O)CC#N . The InChI Key is IUDFNNHFARLIPF-UHFFFAOYSA-N, providing a standardized digital representation of the compound's structure .

The presence of the chlorine atom at the meta position of the benzene ring influences the electron distribution and reactivity patterns of the molecule. Similarly, the nitrile group (-C≡N) creates polarity within the molecule and serves as a potential site for nucleophilic attack or further functionalization.

Physical Properties

3-Chlorobenzoylacetonitrile typically appears as a solid or crystalline substance at room temperature . It exhibits characteristic aromatic properties due to the presence of the chlorobenzene ring .

Table 1: Physical Properties of 3-Chlorobenzoylacetonitrile

PropertyValueSource
Physical StateSolid/Crystalline
Melting Point78-83°C
Alternative Melting Point Report82°C
Molecular Weight179.60 g/mol
AppearanceCrystalline solid
Beilstein Registry Number2414476

Chemical Reactivity

The chemical reactivity of 3-Chlorobenzoylacetonitrile is largely determined by its functional groups:

  • The chlorobenzoyl group contributes significantly to its reactivity, making it useful in various chemical syntheses .

  • The nitrile group (-C≡N) enhances the compound's polarity and solubility in polar solvents, which facilitates reactions such as nucleophilic additions .

  • The ketone functionality provides a reactive site for nucleophilic addition reactions, enolization, and condensation reactions.

  • The compound may exhibit biological activity, although specific biological properties depend on the context of its use .

Synthesis Methods

Laboratory Synthesis Procedures

A detailed synthesis procedure for 3-Chlorobenzoylacetonitrile involves the transformation of 3-chloropropenal using molecular iodine and ammonia, followed by treatment with sodium hydroxide:

  • A solution of 3-chloropropenal (3.0 mmol) in 20 mL of dichloromethane is prepared.

  • Molecular iodine (3.0 mmol) is added in one lot and the mixture is stirred for 3-5 minutes.

  • 4 mL of 30% aqueous ammonia solution is added and stirring continues for 45 minutes.

  • Excess iodine is neutralized with aqueous sodium thiosulfate solution.

  • The organic layer is evaporated under reduced pressure.

  • DMSO (15 mL) is added to the remaining solid mass.

  • 3 mL of aqueous NaOH (20%) is added while maintaining the temperature at 25°C.

  • After completion (monitored by TLC, typically 3-10 minutes), the reaction mixture is poured into ice-cold water and neutralized with dilute HCl.

  • The solid product is filtered, dried, and recrystallized with a minimal amount of ethanol .

This synthetic route reportedly yields 78% of 3-Chlorobenzoylacetonitrile .

Reaction Conditions and Optimization

The synthesis of 3-Chlorobenzoylacetonitrile requires specific reaction conditions:

  • Solvent system: Initially dichloromethane, followed by DMSO for the second stage

  • Temperature: Maintained at 25°C during the NaOH treatment stage

  • Monitoring: Thin-layer chromatography (TLC) to track reaction progress

  • Purification: Recrystallization from ethanol

Applications and Utility

Role in Chemical Synthesis

3-Chlorobenzoylacetonitrile serves as a versatile intermediate in organic synthesis, with applications spanning multiple fields of chemistry . Its functional groups provide multiple reactive sites that can be utilized in the construction of more complex molecules.

Agrochemical Applications

3-Chlorobenzoylacetonitrile also finds applications in the development of agrochemicals . The chlorobenzene moiety and the nitrile functionality can be incorporated into pesticides, herbicides, or other agricultural chemicals. The compound's reactivity allows for structural modifications that can optimize efficacy and specificity in agrochemical applications.

Supplier/BrandCatalog NumberPurityAvailable QuantitiesReference
Thermo Scientific ChemicalsA139130398%1g, 5g, 25g
TCI AmericaC25811G≥97.0% (GC)1g
TCI AmericaC25815G≥97.0% (GC)5g
CymitQuimica3B-C2581Not specified1g, 5g
CymitQuimica02-A1391398%1g, 5g
CymitQuimicaIN-DA00702XNot specified1g, 5g, 10g, 25g
CymitQuimica54-OR4086Not specified1g
SupplierQuantityPriceReference
CymitQuimica1g36.00 €
CymitQuimica5g133.00 €
CymitQuimica (IN-DA00702X)1g25.00 €
CymitQuimica (IN-DA00702X)5g36.00 €
CymitQuimica (IN-DA00702X)10g52.00 €
CymitQuimica (IN-DA00702X)25g77.00 €
CymitQuimica (54-OR4086)1g32.00 €
TCI America1g$88.87
TCI America5g$302.17

This pricing information demonstrates significant variability between suppliers, highlighting the importance of comparative shopping for research institutions and chemical manufacturers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator